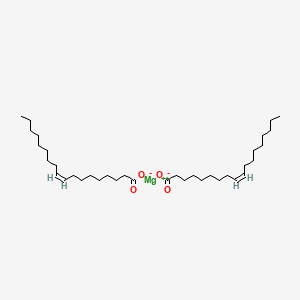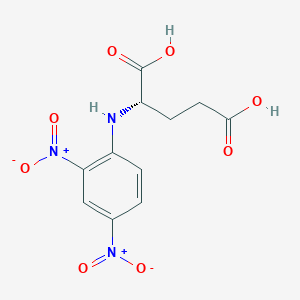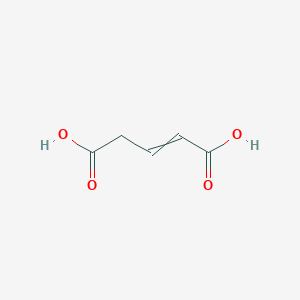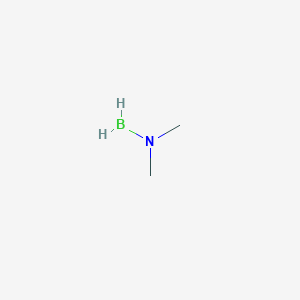
2-Propan-2-yloxyphosphonoyloxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Propan-2-yloxyphosphonoyloxypropane can be synthesized through various methods, including the oxidation of diisopropylphosphine with radical initiators or oxidizing agents. Common reagents used in these reactions include peroxides, azo compounds, and other radical initiators .
Industrial Production Methods: Industrial production of diisopropoxyphosphinylradical typically involves large-scale oxidation processes using efficient radical initiators. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反应分析
Types of Reactions: 2-Propan-2-yloxyphosphonoyloxypropane undergoes various types of reactions, including:
Oxidation: The radical can be further oxidized to form phosphonyl radicals.
Reduction: It can be reduced back to diisopropylphosphine under specific conditions.
Substitution: The radical can participate in substitution reactions with unsaturated compounds to form new phosphorus-carbon bonds.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides, azo compounds.
Reducing Agents: Metal hydrides, hydrogen gas.
Reaction Conditions: Typically, these reactions are carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products:
Phosphonyl Radicals: Formed through oxidation.
Phosphine Derivatives: Formed through reduction and substitution reactions.
科学研究应用
2-Propan-2-yloxyphosphonoyloxypropane has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential role in biological systems and as a tool for studying radical-mediated processes.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and catalysts
作用机制
The mechanism of action of diisopropoxyphosphinylradical involves its high reactivity due to the presence of an unpaired electron. This radical can interact with various molecular targets, leading to the formation or cleavage of chemical bonds. The pathways involved include radical addition, hydrogen atom transfer, and electron transfer processes .
相似化合物的比较
- Diphenylphosphinylradical
- Diethylphosphinylradical
- Dimethylphosphinylradical
Comparison: 2-Propan-2-yloxyphosphonoyloxypropane is unique due to its specific substituents (isopropoxy groups), which influence its reactivity and stability. Compared to other phosphorus-centered radicals, diisopropoxyphosphinylradical exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its ability to form stable phosphorus-carbon bonds .
属性
IUPAC Name |
2-propan-2-yloxyphosphonoyloxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-5(2)8-10(7)9-6(3)4/h5-6,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXLEPPVDUHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809-20-7 |
Source


|
| Record name | Diisopropyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B7820879.png)



